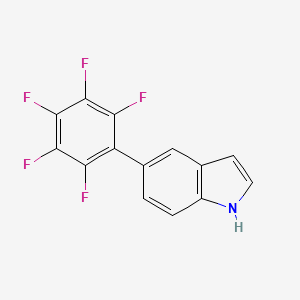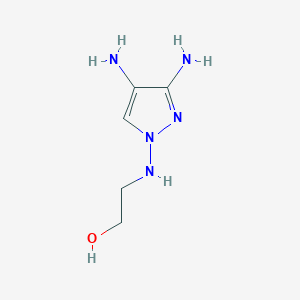
2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol is a heterocyclic compound featuring a pyrazole ring with amino groups at the 3 and 4 positions, and an ethanol moiety attached to the nitrogen atom of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol typically involves the reaction of 3,4-diaminopyrazole with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated derivatives.
科学研究应用
2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The amino groups can form hydrogen bonds with active site residues, while the pyrazole ring can interact with hydrophobic pockets. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
3-Amino-4,5-dihydro-1-phenylpyrazole: Similar pyrazole structure with amino substitution.
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: Contains a pyrazole ring with multiple amino groups and additional heterocyclic rings.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Features a pyrazole ring with triazole substitutions.
Uniqueness
2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol is unique due to its combination of a pyrazole ring with amino groups and an ethanol moiety
属性
分子式 |
C5H11N5O |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
2-[(3,4-diaminopyrazol-1-yl)amino]ethanol |
InChI |
InChI=1S/C5H11N5O/c6-4-3-10(8-1-2-11)9-5(4)7/h3,8,11H,1-2,6H2,(H2,7,9) |
InChI 键 |
GLIJXBBSZITHMH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NN1NCCO)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
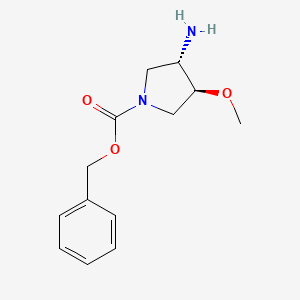
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)

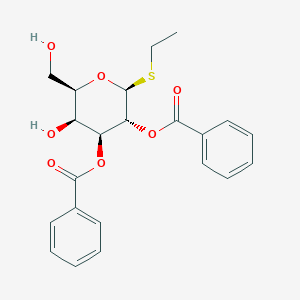

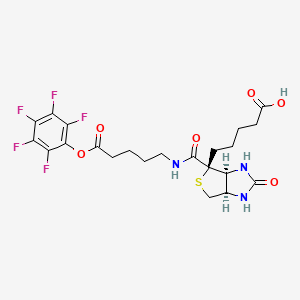
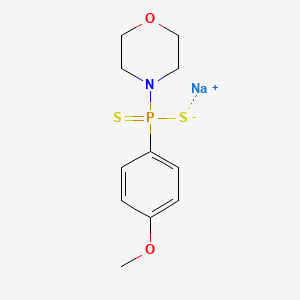

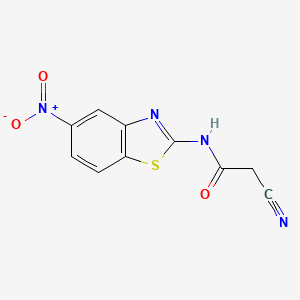
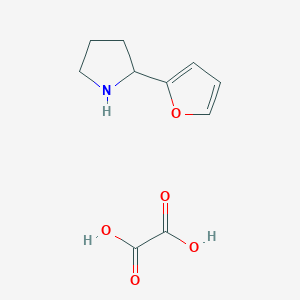
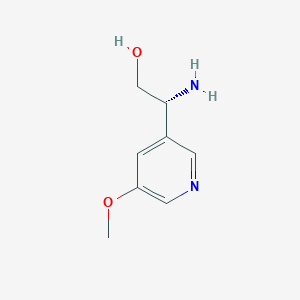
![5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12856577.png)
